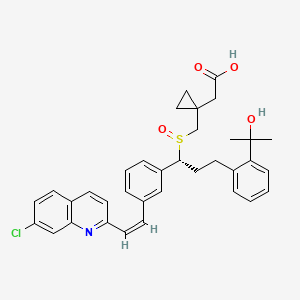
(Z)-Montelukast Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Montelukast Sulfoxide is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. The sulfoxide form introduces a sulfoxide group into the molecular structure, which can significantly alter its chemical and biological properties. This compound is of interest due to its potential therapeutic applications and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Montelukast Sulfoxide typically involves the oxidation of Montelukast. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the selective formation of the sulfoxide group without over-oxidation to sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidants and solvents is also a consideration in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (Z)-Montelukast Sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products:
Oxidation: Formation of Montelukast sulfone.
Reduction: Regeneration of Montelukast.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Z)-Montelukast Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and its reactivity.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored for its therapeutic potential in treating asthma and allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (Z)-Montelukast Sulfoxide involves its interaction with leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators. This inhibition can reduce inflammation and bronchoconstriction, making it effective in treating asthma and allergic rhinitis. The sulfoxide group may enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparison with Similar Compounds
Montelukast: The parent compound, primarily used in asthma treatment.
Montelukast Sulfone: An over-oxidized form with different chemical properties.
Dimethyl Sulfoxide (DMSO): A common sulfoxide used as a solvent and in various chemical reactions
Uniqueness: (Z)-Montelukast Sulfoxide is unique due to its specific structural modification, which can enhance its pharmacological properties compared to Montelukast. The presence of the sulfoxide group can influence its solubility, stability, and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C35H36ClNO4S |
|---|---|
Molecular Weight |
602.2 g/mol |
IUPAC Name |
2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1 |
InChI Key |
QFTNWCBEAVHLQA-OZQBCQAUSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12305325.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12305329.png)
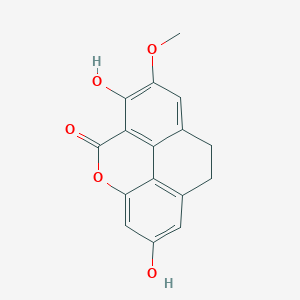


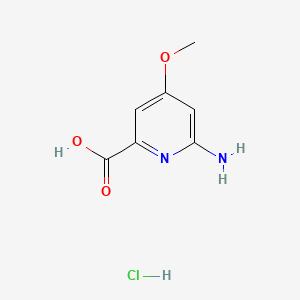
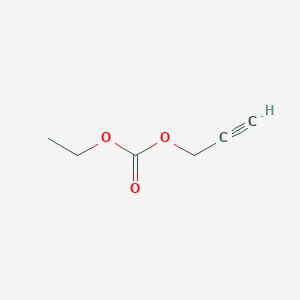
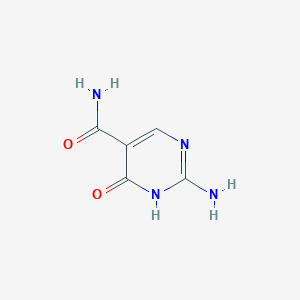
![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)
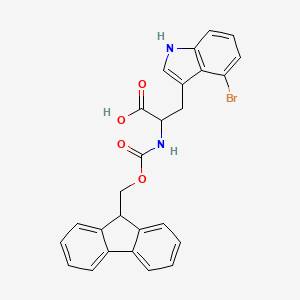

![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)
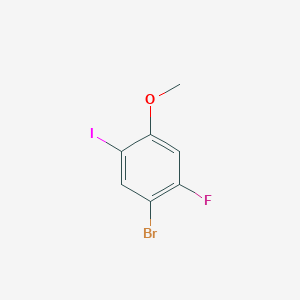
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
